molecular formula C13H16O4 B1414928 4-(2-Methoxyphenyl)oxane-4-carboxylic acid CAS No. 1039931-72-0

4-(2-Methoxyphenyl)oxane-4-carboxylic acid

Cat. No. B1414928
M. Wt: 236.26 g/mol
InChI Key: KHVYTMKXKQRQFG-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)oxane-4-carboxylic acid, or 4-MOPCA, is a carboxylic acid with a wide range of applications in scientific research. It is a compound of interest due to its unique properties, which make it suitable for use in a variety of experiments. 4-MOPCA has been studied in detail, with research focusing on its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

1. Selective Activation of Carboxylic Acids

4-(2-Methoxyphenyl)oxane-4-carboxylic acid has been studied for its potential in the selective activation of primary carboxylic acids. Research has shown that it can be heated in benzene with tris(methoxyphenyl)bismuthanes to selectively activate primary carboxylic acids over secondary, tertiary, and aromatic carboxylic acids. This activation is useful for coupling with amines and alcohols to produce amides and esters, offering a novel approach in organic synthesis (Ogawa et al., 1994).

2. Antimicrobial and Antioxidant Properties

Compounds related to 4-(2-Methoxyphenyl)oxane-4-carboxylic acid have demonstrated significant antimicrobial and antioxidant properties. For example, specific derivatives showed excellent antibacterial and antifungal activities, as well as profound antioxidant potential, highlighting their potential use in pharmaceutical and healthcare applications (Raghavendra et al., 2016).

3. Applications in Material Science

The thermodynamic properties of derivatives of 4-(2-Methoxyphenyl)oxane-4-carboxylic acid, such as 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, have been explored as corrosion inhibitors for mild steel in acidic environments. This research provides insights into the potential applications of these compounds in material science, particularly in corrosion prevention (Bouklah et al., 2006).

4. Synthetic Chemistry Applications

In synthetic chemistry, 4-(2-Methoxyphenyl)oxane-4-carboxylic acid-related compounds have been used for the synthesis of various organic compounds. For instance, they have been employed in the synthesis of lignan conjugates and p-aminobenzoic acid diamides, demonstrating their versatility in organic synthesis and potential applications in creating various bioactive molecules (Agekyan & Mkryan, 2015).

Safety And Hazards

The safety data sheet for “4-(3-Methoxyphenyl)oxane-4-carboxylic acid” suggests that it may cause skin and eye irritation. In case of contact, rinse with water. If swallowed or inhaled, seek medical attention .

properties

IUPAC Name

4-(2-methoxyphenyl)oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-16-11-5-3-2-4-10(11)13(12(14)15)6-8-17-9-7-13/h2-5H,6-9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVYTMKXKQRQFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651816
Record name 4-(2-Methoxyphenyl)oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxyphenyl)oxane-4-carboxylic acid

CAS RN

1039931-72-0
Record name 4-(2-Methoxyphenyl)oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methoxyphenyl)oxane-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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